T-Type Calcium Channel Inhibitory Potency: Single-Digit Nanomolar IC50 Versus Micromolar-Range Comparators
ACT-709478 (5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine) inhibits recombinant human Cav3.1, Cav3.2, and Cav3.3 channels with IC50 values of 6.4 nM, 18 nM, and 7.5 nM, respectively, measured by FLIPR-based calcium flux assay in HEK293 cells stably expressing each channel subtype [1]. In contrast, the clinically used first-line anti-absence drug ethosuximide blocks T-type channels with an IC50 of approximately 0.6 mM (600,000 nM) for Cav3.2—a potency difference of over 33,000-fold [2]. The structurally related investigational T-type blocker Z-944 (ulixacaltamide) exhibits IC50 values of 50–160 nM across Cav3.1–3.3, approximately 8–21 fold weaker than ACT-709478 on Cav3.1 [3]. ML218, another triple T-type channel inhibitor, shows IC50 values of 310 nM (Cav3.2) and 270 nM (Cav3.3), representing a 17–36 fold potency disadvantage relative to ACT-709478 . TTA-A2 inhibits Cav3.1 and Cav3.2 with IC50 values of 89 nM and 92 nM, respectively, at –80 mV holding potential—approximately 14 fold less potent than ACT-709478 on Cav3.1 [4].
| Evidence Dimension | Inhibitory potency at recombinant human T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) |
|---|---|
| Target Compound Data | Cav3.1 IC50 = 6.4 nM; Cav3.2 IC50 = 18 nM; Cav3.3 IC50 = 7.5 nM |
| Comparator Or Baseline | Ethosuximide: Cav3.2 IC50 ≈ 0.6 mM (600,000 nM); Z-944: Cav3.1 IC50 = 50–160 nM; ML218: Cav3.2 IC50 = 310 nM, Cav3.3 IC50 = 270 nM; TTA-A2: Cav3.1 IC50 = 89 nM, Cav3.2 IC50 = 92 nM |
| Quantified Difference | ACT-709478 is ~33,000× more potent than ethosuximide, ~8–21× more potent than Z-944, ~17–36× more potent than ML218, and ~14× more potent than TTA-A2 on Cav3.1 |
| Conditions | FLIPR calcium flux assay using HEK293 cells stably expressing recombinant human Cav3.1, Cav3.2, or Cav3.3 channels (J Med Chem 2017); ethosuximide data from patch-clamp electrophysiology on cloned human T-type channels |
Why This Matters
Single-digit nanomolar potency enables lower therapeutic doses, potentially reducing off-target effects and improving the therapeutic window compared to all major T-type calcium channel blockers currently in research or clinical use.
- [1] Bezençon O, et al. J Med Chem. 2017;60(23):9769-9789. IC50 data for Cav3.1 (6.4 nM), Cav3.2 (18 nM), Cav3.3 (7.5 nM), and Cav1.2 (2410 nM). PMID: 29116786. View Source
- [2] Todorovic SM, Lingle CJ, Bertram EH, et al. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Mol Pharmacol. 2001;60(5):1093-1102. Ethosuximide IC50 ≈ 0.6 mM for Cav3.2 persistent current. View Source
- [3] Siegrist R, Pozzi D, Jacob G, et al. J Med Chem. 2016;59(23):10661-10675. Z-944 (ulixacaltamide) IC50 = 50–160 nM for Cav3.1–3.3. GtoPdb Ligand Activity Charts. https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=12647 View Source
- [4] Kraus RL, Li Y, Gregan Y, et al. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. J Pharmacol Exp Ther. 2010;335(2):409-417. TTA-A2 IC50 ≈ 100 nM for Cav3.1–3.3. PMID: 20682849. View Source
